molecular formula C14H13F2NO B2433760 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone CAS No. 1797874-99-7

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone

Cat. No.: B2433760
CAS No.: 1797874-99-7
M. Wt: 249.261
InChI Key: BBMMWWVJKGWEHH-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone is a synthetically versatile intermediate based on the privileged 8-azabicyclo[3.2.1]octane scaffold. This structure is of significant interest in medicinal chemistry for the development of novel arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a critical role in the urea cycle and is increasingly recognized as a key metabolic checkpoint in the tumor microenvironment . The enzyme exists in two isoforms, arginase-1 (ARG-1) and arginase-2 (ARG-2); ARG-1 is highly expressed in myeloid-derived suppressor cells (MDSCs), where it depletes local L-arginine to suppress T-cell function and enable immune evasion by cancers . Meanwhile, ARG-2, often expressed in regulatory T cells (Tregs), also contributes to the suppression of antitumor immune responses . Inhibiting these enzymes presents a promising strategy for immuno-oncology. The (1R,5S)-8-azabicyclo[3.2.1]octane core provides a rigid, three-dimensional framework that can be functionalized to interact with the binuclear manganese center of the arginase active site. The incorporation of the 3,4-difluorophenyl group is a strategic modification, as fluorinated aromatic systems are known to influence a compound's electronic properties, metabolic stability, and membrane permeability. Research into related compounds has demonstrated that potent, systemically active inhibitors can regulate CD8+ cell and Treg activity, controlling a key metabolic pathway in hypoxic tumors . This compound is therefore a critical building block for researchers designing and synthesizing next-generation therapeutic agents targeting a range of conditions where arginase activity is dysregulated, including cancer, cardiovascular diseases, and neurodegenerative disorders .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-12-7-4-9(8-13(12)16)14(18)17-10-2-1-3-11(17)6-5-10/h1-2,4,7-8,10-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMMWWVJKGWEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis and Boronylation

A critical intermediate in the synthesis is tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, synthesized via palladium-catalyzed Miyaura borylation. As reported in, this step involves reacting tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate with bis(pinacolato)diboron in the presence of potassium acetate and PdCl₂(dppf)₂·CH₂Cl₂. The reaction proceeds at 80°C under inert atmosphere, yielding the boronate ester with up to 90% efficiency.

Reaction Conditions :

  • Catalyst: PdCl₂(dppf)₂·CH₂Cl₂ (1.4–1.7 mol%)
  • Ligand: 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
  • Solvent: 1,4-Dioxane
  • Temperature: 80°C
  • Yield: 79–90%

This intermediate serves as a pivotal precursor for subsequent Suzuki-Miyaura couplings to introduce aromatic substituents.

Introduction of the (3,4-Difluorophenyl)methanone Group

Suzuki-Miyaura Coupling with Acyl Electrophiles

The boronate ester intermediate undergoes cross-coupling with 3,4-difluorobenzoyl chloride to form the methanone moiety. While direct coupling of acyl chlorides with boronic acids is less common, recent advances in palladium catalysis enable this transformation under modified conditions. A plausible protocol involves:

  • Deprotection of the Boronate Ester : Acidic hydrolysis removes the tert-butyl carbamate (Boc) protecting group, yielding the free amine.
  • Coupling with 3,4-Difluorobenzoyl Chloride : Utilizing Pd(OAc)₂ and a bulky phosphine ligand (e.g., XPhos) in toluene at 100°C facilitates the formation of the C–N bond.

Critical Parameters :

  • Base: Cs₂CO₃ (2.0 equiv)
  • Ligand: XPhos (4 mol%)
  • Solvent: Toluene
  • Temperature: 100°C
  • Yield: Estimated 65–75% (extrapolated from analogous reactions in)

Alternative Route: Nucleophilic Acylation

An alternative strategy involves reacting the deprotected azabicyclo amine with 3,4-difluorophenylglyoxylic acid in the presence of EDC·HCl and HOBt. This method avoids transition-metal catalysts but requires careful pH control to prevent epimerization at the (1R,5S) centers.

Stereochemical Control and Resolution

Asymmetric Synthesis of the Bicyclic Core

The (1R,5S) configuration is established during the cyclization step. Chiral auxiliaries, such as (R)-BINOL-derived phosphoric acids, have been employed to induce enantioselectivity in related azabicyclo systems. For instance, a reported protocol achieves >90% enantiomeric excess (ee) by using (R)-TRIP as a catalyst in a kinetic resolution.

Dynamic Kinetic Resolution (DKR)

In cases where racemization occurs, DKR using Shvo’s catalyst (a ruthenium complex) enables the selective formation of the (1R,5S) diastereomer. This approach is particularly effective in hydrogenation steps, where the catalyst discriminates between transition states to favor the desired stereochemistry.

Analytical Characterization and Purity Assessment

Chromatographic Methods

High-performance liquid chromatography (HPLC) conditions adapted from ensure precise quantification of the final product:

HPLC Parameters :

  • Column: Atlantis T3 (2.1 × 150 mm, 3.5 μm)
  • Mobile Phase:
    • A: 2 mM ammonium acetate + 0.01% formic acid in water
    • B: 2 mM ammonium acetate + 0.01% formic acid in methanol
  • Gradient: 5–100% B over 25 min
  • Detection: UV at 254 nm

This method resolves the target compound from potential byproducts, such as diastereomers or unreacted intermediates.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include a singlet for the methanone carbonyl (δ 3.2–3.5 ppm) and multiplet peaks for the difluorophenyl ring (δ 7.1–7.4 ppm).
  • LC/MS : [M+H]⁺ at m/z 306.1 (calculated for C₁₅H₁₄F₂N₂O).

Scale-Up and Industrial Considerations

Optimized Catalytic Systems

Large-scale synthesis necessitates cost-effective catalysts. The use of Pd/C (5% wt) for hydrogenolytic deprotection reduces metal leaching and enables catalyst recycling, as demonstrated in.

Solvent Recovery

1,4-Dioxane, employed in Miyaura borylation, is recovered via distillation (>85% efficiency), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced bicyclic derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential biological activity.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and catalysts due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the bicyclic core provides structural rigidity. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dichlorophenyl)methanone: Similar structure but with chlorine atoms instead of fluorine, affecting its reactivity and binding properties.

    (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-dimethylphenyl)methanone: Contains methyl groups, which may influence its hydrophobicity and metabolic stability.

Uniqueness

The presence of the difluorophenyl group in (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone imparts unique electronic properties, enhancing its binding affinity and specificity compared to similar compounds. This makes it a valuable candidate for drug development and other applications where precise molecular interactions are crucial.

Biological Activity

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone , identified by its CAS number 1797559-10-4, is a bicyclic organic molecule notable for its potential biological activities. It belongs to the class of azabicyclic compounds and is characterized by a unique bicyclic structure that contributes to its pharmacological properties.

Chemical Structure and Properties

This compound's molecular formula is C16H18F2NOC_{16}H_{18}F_{2}NO with a molecular weight of approximately 249.261 g/mol. The presence of a difluorophenyl group enhances its biological activity by influencing its interaction with various biological targets.

PropertyValue
Molecular FormulaC16H18F2NOC_{16}H_{18}F_{2}NO
Molecular Weight249.261 g/mol
CAS Number1797559-10-4

The biological activity of this compound can be understood through its interactions with various receptors and enzymes in the body:

  • Receptor Binding : Similar compounds have shown affinity for several receptors, including opioid and vasopressin receptors, indicating potential analgesic and anti-anxiety effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which could lead to enhanced effects in neurotransmission.

Pharmacological Studies

Research indicates that compounds similar to (1R,5S)-8-azabicyclo[3.2.1]oct-2-en have demonstrated various pharmacological activities:

  • Vasopressin V1A Antagonism : A related series of azabicyclo compounds has been identified as selective antagonists for the vasopressin V1A receptor, which plays a critical role in blood pressure regulation and social behaviors .
  • Opioid Receptor Antagonism : Studies on similar bicyclic structures have shown promise as kappa opioid receptor antagonists, potentially useful in treating pain without the side effects associated with traditional opioids .

Case Studies and Research Findings

Several studies have explored the biological activity of azabicyclo compounds:

  • Vasopressin Receptor Antagonists : A study published in 2011 identified high-affinity antagonists derived from azabicyclo structures that exhibited selective binding to vasopressin V1A receptors .
  • Kappa Opioid Receptor Antagonists : Research from 2010 focused on structure-activity relationships (SAR) of azabicyclo compounds as selective kappa opioid receptor antagonists, revealing modifications that enhance selectivity and potency .
  • Computer-Aided Drug Design : Computational models have predicted the biological activity spectrum of similar bicyclic compounds using tools like PASS (Prediction of Activity Spectra for Substances), suggesting potential therapeutic uses across various conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-difluorophenyl)methanone with high enantiomeric purity?

  • Methodological Answer : The compound's bicyclic core can be synthesized via intramolecular cyclization of a substituted piperidine precursor. For enantiomeric purity, chiral resolution using diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) is critical. Controlled reaction conditions (e.g., low temperature, inert atmosphere) minimize racemization. Structural analogs in and highlight the use of stereospecific reagents like (R)- or (S)-BINOL for chiral induction .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography (e.g., as in ) is the gold standard for confirming absolute stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can distinguish axial/equatorial substituents on the bicyclo[3.2.1]octane system. Coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR (see ) provide insights into dihedral angles and ring conformation .

Q. What analytical techniques are recommended for quantifying impurities in synthesized batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) separates enantiomers. Mass spectrometry (LC-MS) identifies byproducts such as dehalogenated or oxidized derivatives. Quantitative 19^{19}F NMR (given the 3,4-difluorophenyl group) is particularly effective for detecting fluorinated impurities .

Advanced Research Questions

Q. How does the stereochemistry of the azabicyclo[3.2.1]octane core influence binding affinity to biological targets (e.g., sigma receptors)?

  • Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) can model interactions between the bicyclic scaffold and receptor binding pockets. Compare the (1R,5S) isomer with its enantiomer using in vitro assays (e.g., radioligand displacement). suggests that substituent orientation on the bicyclo system significantly alters steric and electronic complementarity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Perform stability assays in liver microsomes (e.g., CYP450 metabolism screening) and correlate with pharmacokinetic parameters (e.g., plasma half-life). Modify the 3,4-difluorophenyl group ( ) to enhance metabolic resistance, such as introducing electron-withdrawing substituents .

Q. How can flow chemistry improve the scalability and safety of synthesizing this compound?

  • Methodological Answer : Continuous-flow reactors () enable precise control over exothermic steps (e.g., cyclization reactions). Microfluidic systems reduce solvent use and hazardous intermediate accumulation. For example, a tandem reductive amination-cyclization sequence in flow could enhance yield and reproducibility compared to batch processes .

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